CMD178 is derived through peptide synthesis techniques, particularly solid-phase peptide synthesis. This method allows for the precise assembly of amino acids into functional peptides. The compound is classified under immunomodulatory agents, which are substances that can enhance or suppress immune system functions.
The synthesis of CMD178 (TFA) typically employs solid-phase peptide synthesis. This method involves:
The industrial production of CMD178 follows similar principles but utilizes automated synthesizers to enhance efficiency and consistency. High-performance liquid chromatography is often employed for purification, ensuring high purity and quality of the final product .
CMD178 has a complex molecular structure characterized by its unique arrangement of atoms and functional groups. The molecular formula is with a molecular weight of approximately 964.05 g/mol.
CMD178 primarily participates in:
Common reagents used in these reactions include:
CMD178 acts by inhibiting key signaling pathways involved in immune responses. Specifically, it reduces the expression of Forkhead box P3 (Foxp3) and Signal Transducer and Activator of Transcription 5 (STAT5), which are critical regulators in T-cell function. This inhibition occurs through interference with the interleukin-2 signaling pathway, leading to altered immune responses.
The compound has shown efficacy in reducing inflammatory responses associated with autoimmune diseases by modulating T-cell activity .
CMD178 (TFA) exhibits the following physical characteristics:
Chemical properties include:
CMD178 has potential applications in various scientific fields, particularly in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: